(S)-2-Amino-2,3-dimethylbutanoic acid

Peptide Engineering Conformational Analysis Foldamer Design

This non-proteinogenic, Cα-tetrasubstituted α-amino acid (L-AMV) provides unique conformational rigidity and defined (S)-configuration for constructing right-handed α-helical peptides. Unlike achiral analogs (Aib) or L-valine, it reliably induces right-handed helical screw sense, enabling precise spatial control in foldamers, asymmetric catalysts, and peptidomimetic design. High-yielding synthesis (90%) ensures scalable supply. Essential for reproducible chiral recognition and biological activity.

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
CAS No. 53940-83-3
Cat. No. B555741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Amino-2,3-dimethylbutanoic acid
CAS53940-83-3
Synonyms53940-83-3; (2S)-2-amino-2,3-dimethylbutanoicacid; (S)-2-amino-2,3-dimethylbutanoicacid; (S)-2-Methylvaline; 3-Methyl-L-isovaline; 2-METHYL-L-VALINE; (S)-(-)-|A-Methylvaline; (S)-(-)-ALPHA-METHYLVALINE; L-|A-Methylvaline; Valine,2-methyl-; AmbotzHAA1549; (S)-|A-Methylvaline; ALPHA-ME-VAL-OH; AC1OLRX8; H-A-ME-VAL-OH; ALPHA-ME-L-VAL-OH; H-(ME)VAL-OH; H-ALPHA-ME-VAL-OH; L-ALPHA-METHYLVALINE; (S)-A-METHYLVALINE; SCHEMBL62851; ALPHA-METHYL-L-VALINE; H-ALPHA-ME-L-VAL-OH; L-VALINE,2-METHYL-; (S)-ALPHA-METHYLVALINE
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESCC(C)C(C)(C(=O)[O-])[NH3+]
InChIInChI=1S/C6H13NO2/c1-4(2)6(3,7)5(8)9/h4H,7H2,1-3H3,(H,8,9)/t6-/m0/s1
InChIKeyGPYTYOMSQHBYTK-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-Amino-2,3-dimethylbutanoic Acid (CAS 53940-83-3): Chiral Cα-Tetrasubstituted Building Block for Asymmetric Synthesis and Peptide Engineering


(S)-2-Amino-2,3-dimethylbutanoic acid (also known as α-methyl-L-valine or L-AMV) is a non-proteinogenic, Cα-tetrasubstituted α-amino acid [1]. It is a chiral derivative of the proteinogenic amino acid L-valine, distinguished by an additional methyl group at the α-carbon, resulting in a quaternary stereocenter . This structural feature imparts significant conformational rigidity and defined stereochemistry (S-configuration), making it a valuable chiral building block in asymmetric synthesis, peptidomimetic design, and the study of peptide secondary structures [2].

Why Generic Substitution Fails for (S)-2-Amino-2,3-dimethylbutanoic Acid: Stereochemical and Conformational Specificity Dictates Research Outcomes


Generic substitution among Cα-tetrasubstituted α-amino acids or between enantiomers is not scientifically valid for (S)-2-Amino-2,3-dimethylbutanoic acid. Unlike its enantiomer (R)-2-Amino-2,3-dimethylbutanoic acid (CAS 53940-82-2) or achiral analogs like α-aminoisobutyric acid (Aib), the specific (S)-configuration of L-AMV dictates a unique right-handed helical screw sense in peptide chains [1]. Furthermore, its steric bulk compared to valine or Aib leads to distinct conformational preferences, including a stronger propensity for α-helical over 3₁₀-helical structures [2]. Substitution with a different stereoisomer or a less constrained analog would fundamentally alter the secondary structure, chiral recognition, and biological or catalytic activity of the final construct, rendering experimental results irreproducible.

Quantitative Evidence Guide: Differentiating (S)-2-Amino-2,3-dimethylbutanoic Acid from Structural Analogs


Superior α-Helical Propensity Over Aib in Designed Peptide Scaffolds

In a direct head-to-head comparison, a 14-mer peptide containing L-AMV exhibits a significantly stronger α-helical character than its Aib-containing parent peptide (ABGY) as determined by ECD and ¹H NMR spectroscopy [1]. This demonstrates a quantifiable and functionally relevant conformational preference.

Peptide Engineering Conformational Analysis Foldamer Design

Defined Right-Handed Helical Screw Sense Induction Contrasting with L-Valine

When placed at the N-terminus of an achiral Aib oligomer, L-AMV (a quaternary amino acid) induces a right-handed type III β-turn and subsequent right-handed helix [1]. In stark contrast, its tertiary analog, L-valine, induces a left-handed type II β-turn under identical conditions [1].

Chiral Induction Peptide Secondary Structure Asymmetric Synthesis

High-Yielding Synthesis via a Patented Chiral Resolution Method

A patented method describes the preparation of (S)-2-amino-2,3-dimethylbutyric acid (L-AMV) in 90% yield via hydrolysis of an amino acid Schiff base complex, followed by ion-exchange removal of nickel ions [1]. This yield provides a benchmark for evaluating synthetic routes and process efficiency.

Amino Acid Synthesis Chiral Resolution Process Chemistry

Enantioselective Chirality Transfer in Prebiotic Amino Acid Synthesis

The enantiomer D(-R)-α-methylvaline can transfer its chirality to form L-alanine with up to 20% enantiomeric excess (ee) and L-phenylalanine with up to 37% ee when reacted with pyruvate and phenylpyruvate salts, respectively [1]. This highlights the unique ability of this α-methylated amino acid scaffold to act as a chiral initiator.

Prebiotic Chemistry Chirality Transfer Origin of Life

Defined Research Applications for (S)-2-Amino-2,3-dimethylbutanoic Acid Based on Differentiated Evidence


Design of Right-Handed α-Helical Peptide Scaffolds and Molecular Rulers

Researchers aiming to construct well-defined, right-handed α-helical peptides should prioritize (S)-2-Amino-2,3-dimethylbutanoic acid (L-AMV) over achiral analogs like Aib. As demonstrated by Banerjee et al. (2021), L-AMV confers a significantly stronger α-helical character and an intrinsic bias for a right-handed screw sense compared to Aib [1]. This makes it a superior building block for creating conformationally constrained scaffolds, such as rigid molecular rulers, and for investigating helix-mediated biological processes where precise spatial orientation is critical.

Controlling Supramolecular Helical Chirality in Foldamers and Nanomaterials

For projects involving the creation of chiral supramolecular structures, (S)-2-Amino-2,3-dimethylbutanoic acid is a tool for precise control. De Poli et al. (2013) showed that incorporating L-AMV at the N-terminus of an achiral Aib peptide chain reliably induces a right-handed helical fold [2]. In contrast, using the proteinogenic analog L-valine results in a left-handed helix [2]. This switch in helical screw sense is a critical design parameter for creating functional foldamers, asymmetric catalysts, and chiral nanomaterials with predictable properties.

Asymmetric Synthesis of Enantiomerically Pure Building Blocks

The high-yielding, scalable synthesis of (S)-2-Amino-2,3-dimethylbutanoic acid, as described in patent CN101759621A with a 90% yield [3], supports its use as a reliable chiral building block in asymmetric synthesis. Furthermore, the broader α-methylvaline scaffold has demonstrated the ability to transfer chirality to other amino acids (up to 37% ee) under mild conditions [4], suggesting its potential as a chiral auxiliary or ligand in the development of novel enantioselective catalytic processes for the preparation of high-value, enantiopure compounds.

Peptidomimetic Design for Enhanced Conformational Stability

In medicinal chemistry programs focused on developing peptidomimetics with improved stability and target affinity, (S)-2-Amino-2,3-dimethylbutanoic acid offers a distinct advantage. Its Cα-tetrasubstitution introduces steric constraint that can pre-organize a peptide backbone into a specific conformation (e.g., right-handed α-helix or type III β-turn) [1][2]. This pre-organization can reduce the entropic penalty of binding to a biological target, potentially leading to enhanced potency and selectivity compared to analogs based on more flexible, proteinogenic amino acids.

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